molecular formula C12H12N2O B2482001 4-(Cyclopropylmethoxy)quinazoline CAS No. 2197497-99-5

4-(Cyclopropylmethoxy)quinazoline

Cat. No.: B2482001
CAS No.: 2197497-99-5
M. Wt: 200.241
InChI Key: AXAWTDBLNOJBLT-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)quinazoline is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.241. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties and EGFR Inhibition

4-(Cyclopropylmethoxy)quinazoline and its derivatives, particularly 4-anilinoquinazolines, have demonstrated significant anticancer properties by stabilizing the kinase activity of the epidermal growth factor receptor (EGFR). In a study, a series of fifteen 4-anilinoquinazoline analogs were evaluated for cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-468), revealing compound 11 as showing potent biological activity on both cell lines, suggesting a promising direction for anti-breast cancer research (Haghighijoo et al., 2018).

Hypolipidemic Activities

The novel compound NO-1886, a derivative of this compound, was investigated for its hypolipidemic activities. Various analogs were synthesized, showing that derivatives with a 4-[(diethoxyphosphoryl)-methyl]phenyl group at the 2-position effectively lowered triglyceride and total cholesterol levels in rats (Kurogi et al., 1996).

Antiinflammatory Activity

New 4(1H)-quinazolinones were synthesized and evaluated for their antiinflammatory activity in the carrageenin-induced paw edema test, indicating optimal potency with 2-cyclopropyl-1-phenyl- and 1-isopropyl-2-phenyl-4(1H)-quinazolinones, suggesting a potential for antiinflammatory drug development (Ozaki et al., 1985).

cGMP Phosphodiesterase Inhibition

Research on 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines, including cyclopropyl derivatives, has shown that monosubstitution at the 6-position is crucial for inhibitory activity against cyclic GMP phosphodiesterase (cGMP-PDE), indicating potential applications in treating cardiovascular diseases (Takase et al., 1994).

GABAA/benzodiazepine Receptor Activity

A study on imidazo[1,5-a]quinoxaline amides and carbamates, including those with a 5-cyclopropyl moiety, identified compounds with high affinity for the GABAA/benzodiazepine receptor, ranging from antagonists to full agonists. This discovery opens pathways for the development of new therapeutics for disorders related to this receptor system (Tenbrink et al., 1994).

Future Directions

Quinazoline derivatives have shown promising potential as antimicrobial agents due to their diverse chemical structures and pharmacological activities . This comprehensive analysis of recent advancements in the field of quinazoline antimicrobial research will aid in the design of more effective and targeted therapeutic strategies against drug-resistant pathogens .

Mechanism of Action

Properties

IUPAC Name

4-(cyclopropylmethoxy)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-4-11-10(3-1)12(14-8-13-11)15-7-9-5-6-9/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAWTDBLNOJBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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